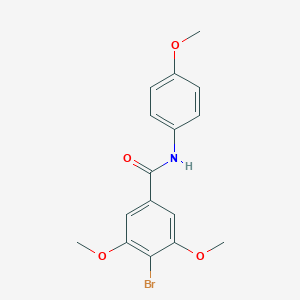![molecular formula C15H20ClNO2 B253261 1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)
1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine, commonly known as JNJ-5207852, is a small molecule inhibitor of the histamine H3 receptor. The compound has been widely studied for its potential therapeutic applications in various medical conditions, such as narcolepsy, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease.
Mécanisme D'action
JNJ-5207852 acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. By blocking the H3 receptor, JNJ-5207852 increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in wakefulness, attention, and memory.
Biochemical and Physiological Effects:
JNJ-5207852 has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to increase wakefulness, improve cognitive function, and enhance memory. In addition, JNJ-5207852 has also been shown to have antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using JNJ-5207852 in lab experiments is its selectivity for the histamine H3 receptor, which allows for more targeted and specific effects. However, one of the limitations of using JNJ-5207852 is its relatively low potency, which may require higher concentrations to achieve significant effects.
Orientations Futures
There are several future directions for research on JNJ-5207852. One area of interest is the compound's potential therapeutic applications in narcolepsy and 1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine, as well as its potential as a cognitive enhancer. In addition, further research is needed to investigate the compound's potential as a treatment for Alzheimer's disease, as well as its potential as an antidepressant and anxiolytic. Finally, further research is needed to optimize the synthesis of JNJ-5207852 and improve its potency for future therapeutic applications.
Méthodes De Synthèse
JNJ-5207852 can be synthesized using a multi-step process, starting with the reaction between 4-chloro-2-methylphenol and ethyl chloroacetate to form 1-(4-chloro-2-methylphenoxy)acetyl ethyl ester. The subsequent reaction of this compound with 1-methylpiperidine yields JNJ-5207852.
Applications De Recherche Scientifique
JNJ-5207852 has been extensively studied for its potential therapeutic applications in various medical conditions. In preclinical studies, the compound has shown promising results in the treatment of narcolepsy and 1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine, as it enhances wakefulness and cognitive function. In addition, JNJ-5207852 has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to improve memory and cognitive function in animal models.
Propriétés
Nom du produit |
1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine |
|---|---|
Formule moléculaire |
C15H20ClNO2 |
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-1-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C15H20ClNO2/c1-11-9-13(16)6-7-14(11)19-10-15(18)17-8-4-3-5-12(17)2/h6-7,9,12H,3-5,8,10H2,1-2H3 |
Clé InChI |
YQMHUZBTKXTVAD-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)COC2=C(C=C(C=C2)Cl)C |
SMILES canonique |
CC1CCCCN1C(=O)COC2=C(C=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)


![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)





![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)
